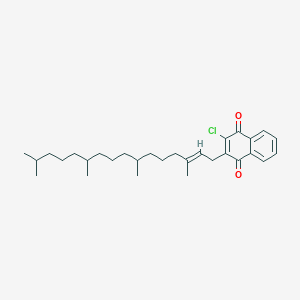

Chloro-K

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1258-63-5 |

|---|---|

Molecular Formula |

C30H43ClO2 |

Molecular Weight |

471.1 g/mol |

IUPAC Name |

2-chloro-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione |

InChI |

InChI=1S/C30H43ClO2/c1-21(2)11-8-12-22(3)13-9-14-23(4)15-10-16-24(5)19-20-27-28(31)30(33)26-18-7-6-17-25(26)29(27)32/h6-7,17-19,21-23H,8-16,20H2,1-5H3/b24-19+ |

InChI Key |

BFMNXKXZDPXHIG-LYBHJNIJSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)Cl)C |

Isomeric SMILES |

CC(C)CCCC(C)CCCC(C)CCC/C(=C/CC1=C(C(=O)C2=CC=CC=C2C1=O)Cl)/C |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)Cl)C |

Synonyms |

2-chlorophylloquinone 2-chlorovitamin K1 chloro-K chloro-K, (R-(R*,R*)-(E))-isome |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Chloroquine in Malaria Parasites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroquine (B1663885), a 4-aminoquinoline (B48711) derivative, was for decades the cornerstone of antimalarial chemotherapy due to its high efficacy, safety, and low cost. However, the emergence and spread of chloroquine-resistant Plasmodium falciparum have severely limited its clinical utility. Understanding the precise molecular mechanisms of chloroquine's action and the pathways leading to resistance is crucial for the development of novel antimalarial agents and strategies to overcome drug resistance. This technical guide provides a detailed overview of the core mechanism of action of chloroquine against malaria parasites, focusing on its accumulation in the parasite's digestive vacuole, its interaction with heme, and the molecular basis of resistance.

Chloroquine Accumulation in the Parasite Digestive Vacuole

The primary site of chloroquine action is the acidic digestive vacuole (DV) of the intraerythrocytic malaria parasite. As a diprotic weak base, chloroquine, in its uncharged form, readily diffuses across the parasite and vacuolar membranes.[1] The acidic environment of the DV (pH 4.7-5.2) leads to the protonation of chloroquine, forming the membrane-impermeable CQ2+ species.[2] This "ion trapping" mechanism results in a massive accumulation of chloroquine within the DV, reaching concentrations several hundred-fold higher than in the surrounding medium.[1]

Inhibition of Hemozoin Formation and Heme Toxicity

During its intraerythrocytic stage, the malaria parasite digests large amounts of host hemoglobin in its DV to obtain essential amino acids. This process releases copious amounts of toxic free heme (ferriprotoporphyrin IX, FPIX). To protect itself, the parasite detoxifies heme by polymerizing it into an insoluble, inert crystalline pigment called hemozoin.[2]

Chloroquine's primary mode of action is the inhibition of this vital detoxification process.[2] It is believed to achieve this through two main, non-mutually exclusive mechanisms:

-

Binding to Ferriprotoporphyrin IX (FPIX): Chloroquine has a high affinity for FPIX and forms a complex with it.[3] This complex is unable to be incorporated into the growing hemozoin crystal, leading to the accumulation of toxic, free or complexed, heme in the DV.[2]

-

Capping of Hemozoin Crystals: Chloroquine can also bind to the surface of growing hemozoin crystals, effectively "capping" them and preventing further heme polymerization.

The accumulation of unpolymerized heme and the chloroquine-heme complex is highly toxic to the parasite. These molecules are thought to disrupt membrane function, inhibit enzymes, and generate reactive oxygen species, ultimately leading to parasite death.[4]

The Molecular Basis of Chloroquine Resistance

The primary determinant of chloroquine resistance in P. falciparum is mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene (pfcrt).[5] The PfCRT protein is located on the membrane of the parasite's digestive vacuole.[6] In chloroquine-sensitive parasites, the wild-type PfCRT does not transport chloroquine. However, specific point mutations, most notably the K76T mutation, in PfCRT of resistant parasites confer the ability to transport protonated chloroquine out of the DV.[6][7] This efflux mechanism reduces the concentration of chloroquine at its site of action, thereby diminishing its antimalarial effect.[7] The resistance phenotype can often be reversed by verapamil, a calcium channel blocker that is thought to inhibit the efflux of chloroquine by the mutant PfCRT protein.[8][9]

Data Presentation

Table 1: In Vitro Susceptibility of P. falciparum Strains to Chloroquine

| Strain | Chloroquine Susceptibility | IC50 (nM) | Reference |

| 3D7 | Sensitive | 8.6 ± 0.4 | [2] |

| HB3 | Sensitive | 16.8 ± 0.5 | [2] |

| GC03 | Sensitive | 20 - 30 | [5] |

| Dd2 | Resistant | 90.2 ± 10.6 | [2] |

| K1 | Resistant | 155 ± 11.4 | [2] |

| 7G8 | Resistant | 100 - 150 | [5] |

Table 2: Cellular Accumulation Ratio (CAR) of Chloroquine in P. falciparum

| Strain Type | Condition | Cellular Accumulation Ratio (CAR) | Reference |

| Sensitive (CQS) | Standard (with glucose) | ~1200 | [6][7] |

| Resistant (CQR) | Standard (with glucose) | ~350 | [6][7] |

| Sensitive (CQS) | No glucose | ~700 | [6][7] |

| Resistant (CQR) | No glucose | ~700 | [6][7] |

| Sensitive (CQS) | + FCCP (ionophore) | ~700 | [6][7] |

| Resistant (CQR) | + FCCP (ionophore) | ~700 | [6][7] |

Table 3: Inhibition of Hemozoin Formation by Chloroquine

| Assay Condition | IC50 (µM) | Reference |

| Hemozoin Nucleation (8h) | 28 | [10] |

| Hemozoin Nucleation (16h) | 21 | [10] |

| Heme Crystal Extension (8h) | < 1 | [10] |

| Heme Crystal Extension (16h) | < 1 | [10] |

Experimental Protocols

In Vitro Drug Susceptibility Assay using [³H]-hypoxanthine Incorporation

This assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine (B114508) into the parasite's nucleic acids.

Materials:

-

Complete parasite culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 2 g/L sodium bicarbonate, 10 mg/L gentamicin, and 10% human serum or 0.5% Albumax II).

-

Hypoxanthine-free complete medium.

-

[³H]-hypoxanthine.

-

Synchronized ring-stage P. falciparum culture.

-

96-well microtiter plates.

-

Gas mixture (5% CO₂, 5% O₂, 90% N₂).

-

Cell harvester and scintillation counter.

Procedure:

-

Prepare serial dilutions of chloroquine in hypoxanthine-free complete medium in a 96-well plate.

-

Add synchronized ring-stage parasites (0.5% parasitemia, 2.5% hematocrit) to each well.

-

Incubate the plate for 24 hours at 37°C in a humidified, gassed incubator.

-

Add [³H]-hypoxanthine to each well and incubate for an additional 24-48 hours.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the drug concentration.

Chloroquine Accumulation Assay

This assay measures the amount of radiolabeled chloroquine that accumulates within the parasitized red blood cells.

Materials:

-

[³H]-chloroquine.

-

Synchronized trophozoite-stage P. falciparum culture.

-

Bicarbonate-free RPMI medium supplemented with 25 mM HEPES, 10 mM glucose, and 0.2 mM hypoxanthine, pH 7.4.

-

Dibutyl phthalate (B1215562) oil.

-

Microcentrifuge tubes.

-

Scintillation counter.

Procedure:

-

Wash synchronized trophozoite-stage parasites with bicarbonate-free RPMI medium.

-

Resuspend the parasites to a known hematocrit and parasitemia.

-

Add [³H]-chloroquine to the parasite suspension at a final concentration of 50 nM.[11]

-

Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).[11]

-

At each time point, transfer an aliquot of the cell suspension to a microcentrifuge tube containing a layer of dibutyl phthalate oil.

-

Centrifuge immediately to pellet the cells through the oil, separating them from the incubation medium.

-

Measure the radioactivity in the cell pellet and the supernatant using a scintillation counter.

-

Calculate the cellular accumulation ratio (CAR) based on the intracellular and extracellular drug concentrations and the cell volume.

In Vitro β-Hematin (Hemozoin) Formation Assay

This assay measures the ability of a compound to inhibit the formation of β-hematin from a heme solution.

Materials:

-

Hemin (B1673052) chloride.

-

Dimethyl sulfoxide (B87167) (DMSO).

-

Acetate (B1210297) buffer (1 M, pH 4.8).

-

Tween 20.

-

96-well microtiter plate.

-

Microplate reader.

Procedure:

-

Prepare a stock solution of hemin in DMSO.

-

Prepare serial dilutions of chloroquine.

-

In a 96-well plate, add the heme solution (final concentration 50 µM) buffered with acetate buffer.[12]

-

Add the chloroquine dilutions to the wells.

-

Initiate the reaction by adding Tween 20.[12]

-

Incubate the plate at 37°C for a defined period (e.g., 250 minutes).[12]

-

Measure the absorbance at 415 nm to quantify the amount of unreacted heme. A decrease in absorbance indicates the formation of β-hematin.

-

Calculate the IC50 for the inhibition of β-hematin formation.

Mandatory Visualizations

Caption: Mechanism of chloroquine action in the malaria parasite.

Caption: Experimental workflow for in vitro drug susceptibility testing.

Caption: Logical relationship of chloroquine resistance mechanism.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. PfCRT and the trans-vacuolar proton electrochemical gradient: regulating the access of chloroquine to ferriprotoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chloroquine uptake and activity is determined by binding to ferriprotoporphyrin IX in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]

- 7. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Verapamil reversal of chloroquine resistance in the malaria parasite Plasmodium falciparum is specific for resistant parasites and independent of the weak base effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. media.malariaworld.org [media.malariaworld.org]

- 11. researchgate.net [researchgate.net]

- 12. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Choreography of Chloroquine: A Technical Guide to its Role as an Autophagy Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroquine (B1663885) (CQ), a well-established antimalarial and antirheumatic drug, has garnered significant attention for its potent inhibitory effects on autophagy. This lysosomotropic agent serves as a critical tool in dissecting the complexities of autophagic pathways and is under investigation as an adjunct in cancer chemotherapy. This technical guide provides an in-depth exploration of the molecular underpinnings of chloroquine's function as a late-stage autophagy inhibitor. It details the primary and secondary mechanisms of action, presents quantitative data on its effects, furnishes comprehensive experimental protocols for assessing its activity, and provides visual representations of the key molecular pathways and experimental workflows.

Core Molecular Mechanism of Chloroquine-Mediated Autophagy Inhibition

Chloroquine's efficacy as an autophagy inhibitor stems from its chemical nature as a diprotic weak base. This property dictates its accumulation in acidic cellular compartments, most notably the lysosome, leading to a cascade of events that culminate in the blockade of the final stages of the autophagic process.

1.1. Lysosomotropism and Alteration of Lysosomal pH: In the relatively neutral pH of the cytoplasm, chloroquine remains largely uncharged, allowing it to freely permeate cellular and organellar membranes. Upon entry into the acidic milieu of the lysosome (typically pH 4.5-5.0), chloroquine becomes protonated. This protonation effectively traps the molecule within the lysosome, leading to its accumulation at concentrations that can be orders of magnitude higher than in the cytoplasm.[1][2] This sequestration of protons elevates the intralysosomal pH, a critical disruption to the organelle's function.[1][3]

1.2. Impairment of Autophagosome-Lysosome Fusion: While the elevation of lysosomal pH and subsequent inhibition of acid-dependent hydrolases has been the canonical explanation for chloroquine's action, a growing body of evidence points to the impairment of autophagosome-lysosome fusion as a primary mechanism.[4][5][6] The precise molecular events are still under investigation, but it is understood that this disruption prevents the formation of the autolysosome, the cellular structure responsible for the degradation of autophagic cargo.

1.3. Secondary Effects on the Golgi and Endolysosomal Systems: Chloroquine is also known to induce disorganization of the Golgi apparatus and the broader endo-lysosomal system.[5] This disruption of intracellular trafficking pathways likely contributes to the observed impairment of autophagosome-lysosome fusion, further solidifying the autophagic blockade.

Quantitative Data on Chloroquine's Effects

The biological effects of chloroquine are dose- and cell-type-dependent. The following tables summarize key quantitative data from the literature.

Table 1: Chloroquine Concentration and Effects on Autophagy Markers

| Cell Line/Model | Chloroquine Concentration | Treatment Duration | Observed Effect on LC3-II and p62/SQSTM1 |

| Human Microvascular Endothelial Cells (HMEC-1) | 10 µM and 30 µM | 24 hours | Significant increase in LC3-positive structures.[2][7] |

| U2OS and HeLa Cells | 100 µM | 2-5 hours | Significant increase in LC3-II levels.[8] |

| SV-Huc-1, 5637, and T24 Cells | 25 µM | 24-72 hours | Accumulation of p62 and LC3-II.[9] |

| Middle-aged Male Mice (liver and heart) | 50-200 mg/kg in drinking water | Long-term | Progressive, significant increase in the LC3-II/LC3-I ratio and p62 levels.[10] |

Table 2: IC50 Values of Chloroquine for Cytotoxicity

| Cell Line | IC50 Value (µM) |

| HaCaT | ~60 µM |

| Various Human Malignant Cell Lines | 64 µM to 935 µM |

Note: IC50 values for autophagy inhibition are highly context-dependent and are best determined empirically for each experimental system.

Key Experimental Protocols

To accurately assess the impact of chloroquine on autophagy, several key experimental protocols are employed.

3.1. LC3 Turnover Assay by Western Blot

This assay is a cornerstone for measuring autophagic flux by quantifying the accumulation of LC3-II in the presence of an autophagy inhibitor like chloroquine.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Chloroquine diphosphate (B83284) (stock solution in sterile water)

-

Ice-cold 1X Phosphate Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay reagents

-

Laemmli sample buffer

-

SDS-PAGE gels (12-15% acrylamide)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-LC3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Seeding and Treatment: Seed cells to achieve 70-80% confluency. Treat cells with the experimental compound(s) with and without chloroquine (typically 50 µM) for a predetermined time (e.g., 2-6 hours, or overnight for some cell lines).[11] Include vehicle-only and chloroquine-only controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.[1]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare with Laemmli sample buffer.

-

Boil samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with anti-LC3 primary antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply chemiluminescent substrate and capture the signal.

-

Perform densitometric analysis of the LC3-II band.

-

Normalize LC3-II band intensity to a loading control (e.g., GAPDH, β-actin).

-

Autophagic flux is determined by the increase in LC3-II levels in the presence of chloroquine.[11]

-

3.2. mCherry-GFP-LC3 Fluorescence Microscopy Assay

This reporter-based assay allows for the visualization and quantification of autophagic flux. The tandem fluorescent protein mCherry-GFP-LC3 fluoresces yellow in the neutral pH of autophagosomes and red in the acidic environment of autolysosomes (as the GFP signal is quenched by low pH).

Materials:

-

Cells stably expressing mCherry-GFP-LC3

-

Glass-bottom dishes or coverslips

-

Chloroquine

-

Fluorescence microscope with appropriate filters

Protocol:

-

Cell Seeding and Treatment: Seed mCherry-GFP-LC3 expressing cells on glass-bottom dishes or coverslips. Treat with experimental compounds with or without chloroquine.

-

Live-cell Imaging or Fixation:

-

For live-cell imaging, observe cells directly under the microscope.

-

Alternatively, fix cells with 4% paraformaldehyde, wash with PBS, and mount on slides.

-

-

Image Acquisition and Analysis:

-

Acquire images in both the green (GFP) and red (mCherry) channels.

-

In control cells with active autophagic flux, both yellow (autophagosomes) and red-only (autolysosomes) puncta will be visible.

-

In chloroquine-treated cells, there will be an accumulation of yellow puncta, indicating a block in the fusion of autophagosomes with lysosomes.[12][13]

-

Quantify the number of yellow and red puncta per cell to assess autophagic flux.

-

3.3. LysoTracker Staining for Lysosomal Mass and pH

LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic compartments. They can be used to assess changes in lysosomal mass and, qualitatively, significant changes in lysosomal pH.

Materials:

-

Cell line of interest

-

LysoTracker dye (e.g., LysoTracker Red DND-99)

-

Live-cell imaging medium

-

Fluorescence microscope or flow cytometer

Protocol:

-

Cell Treatment: Treat cells with chloroquine as desired.

-

Staining: Add LysoTracker dye (at a final concentration of 50-100 nM) to the cell culture medium and incubate for 30-60 minutes at 37°C.[14][15]

-

Washing: Gently wash the cells with fresh medium.

-

Imaging or Flow Cytometry:

-

Microscopy: Immediately image the live cells. An increase in the number and/or intensity of fluorescent puncta can indicate an increase in lysosomal mass. A significant decrease in fluorescence can suggest lysosomal pH neutralization.[15]

-

Flow Cytometry: Harvest the cells and analyze the fluorescence intensity by flow cytometry.[16]

-

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

4.1. Signaling Pathway of Autophagy and Chloroquine's Point of Inhibition

Caption: Autophagy pathway and Chloroquine's inhibitory points.

4.2. Experimental Workflow for LC3 Turnover Assay

Caption: Workflow for the LC3 turnover assay by Western blot.

4.3. Logic of the mCherry-GFP-LC3 Reporter Assay

Caption: Logic of the mCherry-GFP-LC3 autophagic flux reporter.

Conclusion

Chloroquine remains an indispensable pharmacological tool for the study of autophagy. Its primary mechanism of action, now understood to be a combination of lysosomal pH elevation and the inhibition of autophagosome-lysosome fusion, results in a robust and measurable blockade of autophagic flux. The experimental protocols detailed herein provide reliable methods for quantifying this inhibition. A thorough understanding of chloroquine's molecular basis of action is crucial for its effective use in basic research and for its continued exploration in clinical applications, particularly in oncology. The provided diagrams and data serve as a foundational resource for professionals in the field of drug discovery and cellular biology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. aminer.org [aminer.org]

- 7. mdpi.com [mdpi.com]

- 8. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Long-term treatment with chloroquine increases lifespan in middle-aged male mice possibly via autophagy modulation, proteasome inhibition and glycogen metabolism - Figure f3 | Aging [aging-us.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Phenotypic Compound Screening Assay for Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Impaired Lysosome Reformation in Chloroquine-Treated Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Chloroquine for Research Professionals

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and key experimental protocols for chloroquine (B1663885), a foundational molecule in medicinal chemistry. The document details both classical and modern synthetic routes, presents quantitative data in a structured format, and visualizes critical pathways and workflows to support research and development efforts.

Discovery and Historical Development

The journey of chloroquine began in the quest for synthetic alternatives to quinine, the natural antimalarial alkaloid derived from the bark of the Cinchona tree. In 1934, Hans Andersag, a scientist at the Bayer laboratories of I.G. Farbenindustrie in Germany, first synthesized the compound, which was named "Resochin".[1][2][3] However, initial assessments deemed it too toxic for human use, and it was temporarily shelved.[2][4][5]

A less toxic derivative, Sontochin (3-methyl-chloroquine), was subsequently developed and advanced to clinical trials.[2][3] The strategic importance of antimalarials during World War II reignited interest in 4-aminoquinoline (B48711) compounds. American researchers, in a large-scale screening program, re-evaluated "Resochin" and discovered its significant therapeutic potential.[6][7] After the war, its efficacy and safety were firmly established, and it was introduced into clinical practice in 1947 under the name chloroquine.[1][3][8]

| Milestone | Year | Key Contributor/Organization | Significance |

| Discovery (as Resochin) | 1934 | Hans Andersag (Bayer) | First synthesis of the 4-aminoquinoline compound.[1][2][9] |

| Initial Toxicity Concerns | ~1930s | Bayer scientists | The compound was initially considered too toxic for clinical advancement.[2][5] |

| Development of Sontochin | Late 1930s | Hans Andersag (Bayer) | A derivative, 3-methyl-chloroquine, was developed with a better safety profile.[2] |

| Re-evaluation and Clinical Trials | WWII - 1946 | United States Government | Extensive clinical trials proved its significant value as an antimalarial drug.[1][10] |

| Introduction to Clinical Practice | 1947 | Chloroquine becomes a widely used prophylactic treatment for malaria.[1][8] | |

| First Documented Resistance | 1957 | The first case of P. falciparum resistance to chloroquine was reported.[9] |

Synthesis of Chloroquine

The synthesis of chloroquine can be approached through classical racemic methods or more modern asymmetric strategies to yield enantiomerically pure forms.

Racemic Synthesis

The traditional and most common synthesis of racemic chloroquine involves the condensation of two key intermediates: 4,7-dichloroquinoline (B193633) and 1-diethylamino-4-aminopentane.[6]

A standard route to this intermediate begins with m-chloroaniline.

-

Step 1: Condensation. m-Chloroaniline is reacted with diethyl 2-(ethoxymethylene)malonate.

-

Step 2: Cyclization. The resulting enamine intermediate undergoes thermal cyclization to form ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

-

Step 3: Saponification & Decarboxylation. The ester is saponified to the carboxylic acid, which is then decarboxylated by heating to yield 7-chloro-4-hydroxyquinoline.

-

Step 4: Chlorination. The final step involves chlorination, typically using a reagent like phosphorus oxychloride, to produce 4,7-dichloroquinoline.[6]

The racemic side chain is prepared from 1-diethylamino-4-pentanone.

-

Step 1: Reductive Amination. The ketone is subjected to reductive amination with ammonia (B1221849) and hydrogen, often using a Raney nickel catalyst, to produce the racemic amine.[6]

The final step is the condensation of 4,7-dichloroquinoline with 1-diethylamino-4-aminopentane at elevated temperatures to yield racemic chloroquine.[6][11]

Asymmetric Synthesis and Chiral Resolution

For research into stereospecific interactions, enantiomerically pure chloroquine is required. This is achieved either by separating the racemic mixture or by stereoselective synthesis.

This method separates the enantiomers from the racemic mixture.

-

Diastereomeric Salt Crystallization: The racemic chloroquine base is reacted with a chiral acid, forming diastereomeric salts that can be separated by fractional crystallization due to their different solubilities.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a common and effective method for separating the enantiomers on an analytical or preparative scale.[6]

A more direct approach involves the asymmetric synthesis of the chiral side chain, (S)-1-diethylamino-4-aminopentane, which is then condensed with 4,7-dichloroquinoline.

-

Asymmetric Reductive Amination: 5-(N,N-diethylamino)-2-pentanone is reacted with a chiral amine, such as (S)-α-methylbenzylamine, in the presence of a Lewis acid to form a chiral imine. This intermediate is then reduced to yield the desired chiral amine side chain.[6]

Experimental Protocols

The following protocols are adapted from established synthesis methods.

Racemic Synthesis of Chloroquine Phosphate (B84403)

This protocol outlines the condensation reaction and subsequent salt formation.

Materials and Reagents:

-

4,7-dichloroquinoline

-

N¹,N¹-diethylpentane-1,4-diamine (1-diethylamino-4-aminopentane)

-

Di-n-propylamine

-

Dichloromethane

-

Sodium hydroxide (B78521) solution (10%)

-

Ethanol

-

Phosphoric acid (85%)

Procedure:

-

Condensation: Mix 4,7-dichloroquinoline (0.9 mol) and phenol (0.9 mol). Heat the mixture to 80-90 °C.

-

Slowly add N¹,N¹-diethylpentane-1,4-diamine (1.9 mol) and di-n-propylamine (0.80 mol). Allow the reaction to proceed under pressure (e.g., 1.4 atm).[12]

-

Work-up: After the reaction is complete, dilute the mixture with dichloromethane. Adjust the pH to 8-9 with 10% sodium hydroxide solution.[12]

-

Perform a liquid-liquid extraction. Wash the organic phase with water and concentrate under reduced pressure to obtain crude chloroquine base.[12][13]

-

Purification (Optional): The crude base can be purified by crystallization from a solvent like petroleum ether.[12]

-

Salt Formation: Dissolve the purified chloroquine base (0.83 mol) in ethanol. Add phosphoric acid (85%, 1.00 mol) dropwise while maintaining the temperature.[12]

-

The chloroquine phosphate will precipitate. Filter the crude product.

-

Recrystallization: Dissolve the crude chloroquine phosphate in hot ethanol, followed by crystallization in an ice water bath to obtain the high-purity product. Filter and dry the final product.[12]

| Parameter | Value/Condition |

| Reactants | 4,7-dichloroquinoline, N¹,N¹-diethylpentane-1,4-diamine |

| Solvent/Catalyst | Phenol, Di-n-propylamine |

| Reaction Temperature | 80-90 °C |

| Reaction Pressure | ~1.4 atm |

| pH for Work-up | 8-9 |

| Purification Method | Crystallization / Recrystallization |

| Final Product Form | Chloroquine Phosphate |

Chiral Resolution by HPLC

This protocol provides a general method for the separation of chloroquine enantiomers.

| Parameter | Specification |

| Column | Polysaccharide-based chiral column (e.g., CHIRALPAK AY-H).[6] |

| Mobile Phase | n-hexane:isopropanol:diethylamine (e.g., 85:15:0.1 v/v/v).[6] |

| Flow Rate | 1.0 mL/min.[6] |

| Detection | UV at 254 nm.[6][13] |

| Sample Preparation | Dissolve racemic chloroquine base in the mobile phase.[13] |

| Elution Order | The dextrorotary (+)-(S)-Chloroquine is typically the first eluting peak.[13] |

Mechanism of Action and Signaling Pathways

Chloroquine's primary antimalarial activity is centered on its ability to interfere with the parasite's detoxification process within red blood cells.

Antimalarial Mechanism:

-

Accumulation: As a weak base, chloroquine freely diffuses across membranes into the acidic food vacuole of the Plasmodium parasite. Inside, it becomes protonated and is trapped, reaching concentrations hundreds of times higher than in the surrounding plasma.[1][14]

-

Inhibition of Heme Polymerase: The parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into a non-toxic crystalline form called hemozoin, a process mediated by the enzyme heme polymerase.[11][14]

-

Heme Toxicity: Chloroquine binds to heme, forming a complex that prevents its polymerization into hemozoin.[1][13] The resulting accumulation of toxic free heme disrupts membrane function and leads to oxidative stress, ultimately causing parasite lysis and death.[1][14]

Immunomodulatory Effects: Beyond its antimalarial action, chloroquine exhibits immunomodulatory properties, which are relevant to its use in autoimmune diseases. It can interfere with cellular signaling pathways:

-

Lysosomal pH Increase: By raising the pH of lysosomes, it can inhibit the function of acid hydrolases, affecting antigen processing and presentation by antigen-presenting cells.[14][15]

-

Inhibition of Toll-Like Receptors (TLRs): Chloroquine can inhibit TLR signaling, particularly TLR9, which recognizes nucleic acids, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[14]

-

MAPK Pathway: Some studies have shown that chloroquine can inhibit mitogen-activated protein kinase (MAPK) signaling, which plays a role in inflammation.[5]

References

- 1. Chloroquine - Wikipedia [en.wikipedia.org]

- 2. Sontochin as a Guide to the Development of Drugs against Chloroquine-Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 4. orfonline.org [orfonline.org]

- 5. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The chloroquine chronicles: A history of the drug that conquered the world - The World from PRX [theworld.org]

- 8. researchgate.net [researchgate.net]

- 9. Archive: Progress Fighting Malaria: A Timeline | UC San Francisco [ucsf.edu]

- 10. malariatreatment.isglobal.org [malariatreatment.isglobal.org]

- 11. CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 12. CN112300071A - Synthetic method of high-purity chloroquine phosphate - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. pharmacyfreak.com [pharmacyfreak.com]

- 15. m.youtube.com [m.youtube.com]

Chloroquine's Role in Lysosomal pH Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of chloroquine-mediated modulation of lysosomal pH. It provides a comprehensive overview of its physicochemical properties, its impact on lysosomal function, and the downstream consequences for cellular processes, particularly autophagy and mTOR signaling. This guide is intended to serve as a valuable resource for researchers in cell biology, pharmacology, and drug development.

Core Mechanism of Action: Lysosomotropism and pH Neutralization

Chloroquine (B1663885), a diprotic weak base with pKa values of 8.1 and 10.2, readily permeates cellular and organellar membranes in its uncharged state.[1][2] Upon entering the acidic milieu of the lysosome (typically pH 4.5-5.0), chloroquine becomes protonated.[3] This protonation effectively traps the molecule within the lysosome, leading to its accumulation at concentrations that can be over 100-fold higher than in the cytoplasm.[2][3] This massive influx of a weak base buffers the lysosomal protons, causing an elevation of the intralysosomal pH.[2][3]

This fundamental mechanism of lysosomal accumulation and pH neutralization underpins the multifaceted effects of chloroquine on cellular function.

Quantitative Effects of Chloroquine on Lysosomal pH

The extent of lysosomal pH elevation is dependent on the concentration of chloroquine and the cell type. The following table summarizes quantitative data from various studies.

| Cell Type | Chloroquine Concentration | Incubation Time | Method | Observed Effect on Lysosomal pH | Reference |

| Rat Hepatocytes (in vivo) | 10 mg/200 g body weight | 1 hour | Not Specified | Increase in lysosomal pH | [4] |

| Rat Hepatocytes (in vivo) | 10 mg/200 g body weight | 3 hours | Not Specified | Return to baseline pH | [4] |

| Human Breast Cancer Cells | 10 µM | 24 hours | Not Specified | Neutralization of acidic lysosomal pH | [1] |

| Human Microvascular Endothelial Cells (HMEC-1) | 30 µM | Not Specified | LysoTracker | Decrease in LysoTracker intensity, suggesting neutralization | [5] |

| U2OS and HeLa Cells | 25-200 µM | Not Specified | LysoTracker Red | Presence of LysoTracker Red-positive puncta, suggesting lysosomes remain acidic | [6] |

Note: There are discrepancies in the literature regarding the extent and duration of chloroquine-induced lysosomal pH increase, with some studies suggesting a transient effect or cell-type specific responses.[4][6]

Downstream Consequences of Lysosomal pH Modulation

The elevation of lysosomal pH by chloroquine triggers a cascade of cellular events, primarily impacting lysosomal degradative capacity and related signaling pathways.

Inhibition of Lysosomal Enzymes

Lysosomal hydrolases, such as cathepsins, are critical for the degradation of macromolecules and have optimal activity at a low pH.[3] By raising the lysosomal pH, chloroquine inhibits the activity of these enzymes, impairing the breakdown of cargo delivered to the lysosome.[3][7] This enzymatic inhibition is a key contributor to the blockage of degradative pathways.

Impairment of Autophagy

Chloroquine is a well-established late-stage inhibitor of autophagy.[3] This inhibition occurs through two primary mechanisms directly linked to lysosomal pH modulation:

-

Inhibition of Lysosomal Hydrolases: As mentioned above, the inactivation of pH-dependent lysosomal enzymes prevents the degradation of autophagic cargo.[3]

-

Impairment of Autophagosome-Lysosome Fusion: Emerging evidence strongly suggests that a primary mechanism of chloroquine's action is the inhibition of the fusion between autophagosomes and lysosomes to form autolysosomes.[3][8] While the precise molecular details are still under investigation, this impairment is a major contributor to the blockage of autophagic flux.[3] This effect might be linked to chloroquine-induced disorganization of the Golgi and endo-lysosomal systems.[8]

The net result is the accumulation of autophagosomes and autophagy markers such as LC3-II and p62/SQSTM1.[2][3]

Modulation of Cellular Signaling Pathways

The lysosome is a critical signaling hub, and its disruption by chloroquine has significant downstream effects on key cellular pathways.

The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and metabolism, and its activity is tightly linked to lysosomal function. Chloroquine has been shown to inhibit mTORC1 signaling.[9][10] This inhibition appears to be a consequence of the disruption of lysosomal homeostasis and is not directly related to a reduction in amino acid supply from lysosomal proteolysis.[6] The altered lysosomal pH can affect the localization and activity of components of the mTORC1 signaling pathway on the lysosomal surface.[6]

Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy.[1] Under normal conditions, TFEB is phosphorylated by mTORC1 and retained in the cytoplasm.[11] Chloroquine-induced lysosomal stress and mTORC1 inhibition lead to the dephosphorylation and nuclear translocation of TFEB.[1][11] In the nucleus, TFEB activates the expression of genes involved in lysosome function and autophagy, representing a cellular response to the lysosomal dysfunction.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of chloroquine on lysosomal pH and autophagy.

Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue DND-160

This protocol describes a ratiometric fluorescence-based method to measure lysosomal pH.

Materials:

-

LysoSensor™ Yellow/Blue DND-160 (e.g., from Thermo Fisher Scientific)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Calibration buffers of known pH (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0)

-

Nigericin (B1684572) and Monensin (B1676710) (ionophores)

-

Fluorescence microscope or plate reader with appropriate filter sets (Excitation ~340 nm and ~380 nm, Emission ~440 nm and ~540 nm)

Procedure:

-

Cell Culture: Plate cells on a suitable imaging dish or multi-well plate and culture to the desired confluency.

-

Dye Loading:

-

Washing: Gently wash the cells twice with pre-warmed PBS.

-

Imaging/Measurement (Experimental Group):

-

Add fresh, pre-warmed culture medium containing the desired concentration of chloroquine.

-

Acquire fluorescence images or readings at the two different excitation/emission wavelength pairs.

-

-

Calibration Curve Generation:

-

To a separate set of dye-loaded and washed cells, add calibration buffers of known pH containing the ionophores nigericin (10 µM) and monensin (10 µM).[13] These ionophores equilibrate the lysosomal pH with the extracellular buffer pH.

-

Incubate for 5-10 minutes.

-

Acquire fluorescence readings for each pH standard.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities (e.g., 540 nm / 440 nm emission) for each sample and pH standard.

-

Plot the fluorescence ratio against the corresponding pH values to generate a standard curve.

-

Determine the lysosomal pH of the experimental samples by interpolating their fluorescence ratios on the standard curve.

-

Qualitative Assessment of Lysosomal Acidity with LysoTracker™ Red DND-99

This protocol provides a method for visualizing and qualitatively assessing the presence of acidic compartments.

Materials:

-

LysoTracker™ Red DND-99 (e.g., from Thermo Fisher Scientific)

-

Cell culture medium

-

PBS

-

Fluorescence microscope with appropriate filter set (Excitation ~577 nm, Emission ~590 nm)

Procedure:

-

Cell Culture: Grow cells on glass coverslips or imaging dishes.

-

Dye Loading:

-

Washing: Gently wash the cells once with pre-warmed PBS.[15]

-

Imaging:

-

Add fresh, pre-warmed medium (phenol red-free is recommended for imaging).[15]

-

Observe the cells using a fluorescence microscope. The intensity of the red fluorescence is indicative of the presence and accumulation of the dye in acidic compartments.

-

Autophagic Flux Assay by LC3-II and p62/SQSTM1 Western Blotting

This protocol measures the rate of autophagic degradation by comparing the levels of autophagy-related proteins in the presence and absence of chloroquine.

Materials:

-

Chloroquine

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system for western blots

Procedure:

-

Cell Treatment:

-

Plate cells and treat with your experimental compound(s) for the desired duration.

-

For each experimental condition, set up parallel wells. In one set, add chloroquine (typically 20-50 µM) for the final 2-6 hours of the treatment period.[16]

-

Include control groups: untreated cells and cells treated with chloroquine alone.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.[17]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate.[17]

-

Western Blotting:

-

Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel (a 12-15% gel is recommended for resolving LC3-I and LC3-II).[17]

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities for LC3-II, p62, and the loading control using densitometry software.

-

Normalize the LC3-II and p62 signals to the loading control.

-

Autophagic flux is determined by the difference in the normalized levels of LC3-II and p62 between the chloroquine-treated and untreated samples for each condition. An accumulation of LC3-II and p62 in the presence of chloroquine indicates an active autophagic flux.[16][17]

-

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

References

- 1. Lysosomal Biogenesis and Implications for Hydroxychloroquine Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. listserv.it.northwestern.edu [listserv.it.northwestern.edu]

- 4. Time-dependent effects of chloroquine on pH of hepatocyte lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4.11. Lysosomal pH Assay [bio-protocol.org]

- 14. apexbt.com [apexbt.com]

- 15. Protocol — LysoTracker® Red DND-99 Live-Cell Staining �26 HCS Analysis [protocols.io]

- 16. Measuring Autophagic Flux with LC3 protein levels, Novus Biologicals [novusbio.com]

- 17. benchchem.com [benchchem.com]

Early Studies on the Antiviral Properties of Chloroquine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroquine (B1663885), a 4-aminoquinoline (B48711) synthesized in 1934, has been a cornerstone in the treatment and prophylaxis of malaria for over seven decades. Beyond its well-established antimalarial activity, a significant body of early scientific literature has explored its broader biochemical properties, revealing a potent, though complex, antiviral profile. In vitro studies, predominantly conducted prior to the global focus on SARS-CoV-2, demonstrated that chloroquine could inhibit the replication of a wide array of viruses. This guide provides a detailed technical overview of these foundational studies, focusing on the core mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to generate these findings. The consistent discrepancy between promising in vitro results and disappointing in vivo outcomes will also be examined.

Core Antiviral Mechanisms of Action

Early research elucidated two primary mechanisms by which chloroquine exerts its antiviral effects. Both are linked to its nature as a weak base, which allows it to accumulate in acidic intracellular organelles like endosomes, lysosomes, and the trans-Golgi network, subsequently raising their internal pH.

Inhibition of pH-Dependent Viral Entry

Many enveloped viruses rely on receptor-mediated endocytosis to enter host cells. Following engulfment, the virus-containing endosome undergoes acidification, a critical step that triggers conformational changes in viral glycoproteins, leading to the fusion of the viral envelope with the endosomal membrane and the release of the viral genome into the cytoplasm. Chloroquine disrupts this process by increasing the pH of the endosome, thereby preventing the acid-triggered fusion event. This mechanism has been identified as the primary mode of inhibition for viruses such as influenza, coronaviruses, and Chikungunya virus.[1][2][3]

Interference with Post-Translational Modification of Viral Proteins

The proper folding, modification, and assembly of viral proteins are essential for producing infectious progeny virions. Many of these post-translational modifications, particularly the glycosylation of envelope proteins, occur within the trans-Golgi network (TGN). The enzymes responsible for these modifications, such as glycosyltransferases, are highly pH-sensitive. By increasing the pH of the TGN, chloroquine can impair the function of these enzymes.[2][4] This leads to aberrant glycosylation of viral glycoproteins, resulting in misfolded proteins, reduced viral assembly, and the production of non-infectious or poorly infectious viral particles. This mechanism is considered central to its in vitro activity against HIV-1, where it affects the maturation of the gp120 envelope protein.[4][5][6]

Summary of In Vitro Antiviral Activity

The following tables summarize the quantitative data from key early studies demonstrating chloroquine's inhibitory effects against various viruses in cell culture. The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) represents the drug concentration required to inhibit viral activity by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that kills 50% of the host cells. The Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the drug's therapeutic window.

Table 1: Antiviral Activity Against Coronaviruses

| Virus | Cell Line | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| SARS-CoV | Vero E6 | 8.8 ± 1.2 | 261.3 ± 14.5 | ~30 | Keyaerts E, et al. (2004)[7][8] |

| SARS-CoV | Vero E6 | ~1.0 | >10 | >10 | Vincent MJ, et al. (2005)[2][9] |

Table 2: Antiviral Activity Against Influenza Viruses

| Virus Strain | Cell Line | IC₅₀ (µM) | IC₉₀ (µM) | CC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| Influenza A H1N1 | MDCK | 3.6 | 9.9 | >25 | Ooi EE, et al. (2006)[1][10] |

| Influenza A H3N2 | MDCK | 0.84 | 2.4 | >25 | Ooi EE, et al. (2006)[1][10] |

| Avian Influenza H5N9 | MDCK | 14.38 | Not Reported | Not Reported | Di Trani L, et al. (2007)[11] |

Table 3: Antiviral Activity Against Other Viruses

| Virus | Cell Line | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| Chikungunya Virus | Vero | 5-10 (Effective Range) | Not Reported | Not Reported | Khan M, et al. (2010)[3] |

| Chikungunya Virus | Vero | 17.2 | Not Reported | Not Reported | Cruz C, et al. (2013)[12] |

| HIV-1 | PBMCs | Effective at 1-10 | Not Reported | Not Reported | Savarino A, et al. (2002)[4][5] |

Note: Values can vary significantly between studies due to differences in viral strains, cell lines, multiplicity of infection (MOI), and assay endpoints.

Experimental Protocols

The in vitro antiviral activity of chloroquine was typically assessed using a combination of cell-based assays to measure the inhibition of viral replication and cytotoxicity.

General Experimental Workflow

A standardized workflow was common across many studies. It involved seeding permissive cells, treating them with chloroquine either before (prophylactic) or after (therapeutic) viral challenge, and subsequently measuring the outcome.

Key Methodologies

-

Cell Lines and Virus Propagation :

-

Cells : Commonly used cell lines included Vero E6 (African green monkey kidney) for coronaviruses and Chikungunya virus, and Madin-Darby Canine Kidney (MDCK) cells for influenza viruses.[1][3][7] Peripheral blood mononuclear cells (PBMCs) were used for HIV studies.[4]

-

Virus : Viruses were propagated in permissive cell cultures to generate high-titer stocks. The concentration of the virus used for infection was standardized, often expressed as the 50% Tissue Culture Infective Dose (TCID₅₀) or Multiplicity of Infection (MOI).[1][13]

-

-

Cytopathic Effect (CPE) Inhibition Assay :

-

This method measures the ability of the drug to protect cells from the virus-induced cell death (cytopathic effect).

-

Protocol : Confluent cell monolayers in 96-well plates were infected with a standard amount of virus in the presence of serial dilutions of chloroquine.[7]

-

Quantification : After a 2-3 day incubation, cell viability was quantified using a colorimetric assay, such as the MTS or MTT assay. These assays measure mitochondrial metabolic activity in living cells. The absorbance is directly proportional to the number of viable cells.[7]

-

Controls : Mock-infected cells were treated with the same chloroquine concentrations to determine the drug's cytotoxicity (CC₅₀).

-

-

Virus Yield Reduction Assay :

-

This assay directly quantifies the amount of progeny virus produced.

-

Protocol : Supernatants from infected and treated cell cultures were collected at specific time points post-infection.

-

Quantification : The amount of viral RNA in the supernatant was quantified using real-time quantitative reverse transcription PCR (qRT-PCR).[3][7] Alternatively, the amount of infectious virus was determined by titrating the supernatant in a plaque assay (Plaque Reduction Neutralization Test - PRNT).[3]

-

-

Time-of-Addition Experiments :

-

To determine the stage of the viral replication cycle affected by chloroquine, the drug was added at different time points relative to infection (e.g., before infection, during adsorption, or several hours post-infection).[7]

-

Findings : These experiments consistently showed that chloroquine was most effective when added early in the infection cycle, supporting its role as an entry inhibitor.[3][7]

-

The In Vitro vs. In Vivo Discrepancy

A crucial aspect of the early research on chloroquine is the repeated failure to translate its broad-spectrum in vitro efficacy into successful outcomes in animal models or human clinical trials. For example, while active against influenza in cell culture, chloroquine did not prevent clinical signs or reduce viral replication in mouse and ferret models of influenza infection.[14] Similarly, despite potent in vitro inhibition of Chikungunya virus, chloroquine treatment exacerbated the disease in a non-human primate model and showed no benefit in human patients.[15] This disconnect is often attributed to complexities of in vivo pharmacokinetics, where achieving and maintaining sufficient drug concentrations in the target tissues (e.g., lung epithelium) without causing toxicity is challenging.

Conclusion

Early in vitro studies firmly established chloroquine as a compound with broad-spectrum antiviral properties against a diverse range of viruses. Its mechanisms of action, primarily centered on the disruption of pH in intracellular vesicles, provided valuable insights into fundamental viral replication processes. The quantitative data generated from these cell culture-based experiments consistently demonstrated potent inhibition at concentrations that were theoretically achievable in humans. However, the subsequent failure to replicate these effects in vivo serves as a critical case study for the drug development community, highlighting the significant challenges in translating promising in vitro data into effective clinical therapies. These foundational studies remain a vital reference for understanding the complex interplay between host cell pathways, viral replication, and pharmacological intervention.

References

- 1. In vitro inhibition of human influenza A virus replication by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. Assessment of in vitro prophylactic and therapeutic efficacy of chloroquine against Chikungunya virus in vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of chloroquine on viral infections: an old drug against today's diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-HIV effects of the malarial drug chloroquine | HIV i-Base [i-base.info]

- 6. The anti-HIV-1 activity of chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro inhibition of severe acute respiratory syndrome coronavirus by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro inhibition of severe acute respiratory syndrome coronavirus by chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chloroquine is a potent inhibitor of SARS coronavirus infection and spread - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Chloroquine is effective against influenza A virus in vitro but not in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Paradoxical Effect of Chloroquine Treatment in Enhancing Chikungunya Virus Infection [mdpi.com]

The In Vivo Journey of Chloroquine: A Deep Dive into its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of chloroquine (B1663885), a cornerstone antimalarial and immunomodulatory agent. By synthesizing key data and methodologies from seminal studies, this document aims to be an essential resource for researchers engaged in drug discovery and development.

Pharmacokinetic Profile of Chloroquine

Chloroquine exhibits a complex pharmacokinetic profile characterized by rapid absorption, extensive tissue distribution, and a remarkably long terminal elimination half-life. The drug's disposition in the body is multicompartmental, indicating a dynamic interplay between the central circulation and peripheral tissues.[1][2]

Absorption

Following oral administration, chloroquine is rapidly and almost completely absorbed from the gastrointestinal tract.[2][3][4] Bioavailability is generally high, although there can be considerable inter-individual variability.[2][4][5][6]

Distribution

A defining characteristic of chloroquine is its exceptionally large apparent volume of distribution, signifying extensive uptake into tissues.[1][3][7] This is attributed to its high affinity for various tissues, particularly those with high melanin (B1238610) content, and its ability to diffuse into adipose tissue.[3] Plasma protein binding for chloroquine is moderate.[1][3]

Metabolism

Chloroquine is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[3][4][8] The main metabolic pathway is N-dealkylation, leading to the formation of pharmacologically active metabolites.[1][9]

Excretion

The primary route of elimination for chloroquine and its metabolites is through the kidneys via urinary excretion.[3][4] A significant portion of the administered dose is excreted as the unchanged parent drug.[3] Acidification of the urine can enhance the renal clearance of chloroquine.[3] A smaller fraction is eliminated through the feces.[2][4]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of chloroquine from various in vivo studies. These values can vary depending on the study population, analytical methods, and dosing regimens.

Table 1: Key Pharmacokinetic Parameters of Chloroquine in Humans

| Parameter | Value | Reference |

| Bioavailability (Oral) | 52-114% | [5][6] |

| Time to Peak Concentration (Tmax) | 0.5 - 6 hours | [5][6] |

| Apparent Volume of Distribution (Vd) | 200 - 800 L/kg (plasma); >100 L/kg (total) | [1][2][7] |

| Plasma Protein Binding | 46 - 79% | [1][3] |

| Elimination Half-life (t½) | 20 - 60 days | [1][5][9] |

| Clearance (CL) | 16 - 40 L/hour | [6] |

Metabolism of Chloroquine

The biotransformation of chloroquine is a critical aspect of its disposition and therapeutic action. The major metabolites, desethylchloroquine (B194037) and bisdesethylchloroquine, retain antimalarial activity.[1][9]

Table 2: Major Metabolites of Chloroquine and Involved Enzymes

| Metabolite | Precursor | Key Enzymes | Reference |

| Desethylchloroquine (DCQ) | Chloroquine | CYP2C8, CYP3A4, CYP2D6 | [6][9][10][11] |

| Bisdesethylchloroquine (BDCQ) | Desethylchloroquine | CYP Enzymes | [1][9] |

The relative contribution of different CYP isoforms to chloroquine metabolism can vary, with CYP2C8 and CYP3A4 appearing to be the major contributors to the formation of desethylchloroquine.[9][11][12] At lower concentrations, CYP2D6 may also play a significant role.[6]

Caption: Metabolic pathway of chloroquine.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of chloroquine's pharmacokinetics. Below is a synthesized protocol for a typical in vivo pharmacokinetic study in healthy human volunteers.

Study Design

A single-center, open-label, single-dose study is conducted in healthy adult volunteers. Subjects are typically required to fast overnight before drug administration. A physical examination, electrocardiogram (ECG), and clinical laboratory tests are performed at screening and at the end of the study.

Dosing and Sample Collection

-

Dosing: A single oral dose of chloroquine phosphate (B84403) is administered with a standardized volume of water.

-

Blood Sampling: Venous blood samples are collected into heparinized tubes at pre-specified time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 168, 240, and 480 hours post-dose).[13]

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

Quantification of chloroquine and its major metabolite, desethylchloroquine, in plasma is performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[14]

-

Sample Preparation: Protein precipitation or liquid-liquid extraction is commonly used to extract the analytes from the plasma matrix.[14]

-

Chromatography: Separation is achieved on a C18 reversed-phase column with a suitable mobile phase gradient.

-

Detection: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

Pharmacokinetic Analysis

Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data. This includes Cmax, Tmax, AUC (area under the concentration-time curve), t½, Vd/F, and CL/F.

Caption: Experimental workflow for a typical pharmacokinetic study.

Conclusion

The in vivo pharmacokinetics of chloroquine are complex, defined by its high bioavailability, extensive tissue distribution, and slow elimination. Its metabolism, primarily mediated by CYP2C8 and CYP3A4, results in active metabolites that contribute to its overall therapeutic effect. A thorough understanding of these processes, supported by robust experimental design and bioanalytical techniques, is paramount for the continued optimization of chloroquine therapy and the development of new antimalarial and immunomodulatory drugs.

References

- 1. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chloroquine - Wikipedia [en.wikipedia.org]

- 4. Pharmacology of Chloroquine and Hydroxychloroquine | Ento Key [entokey.com]

- 5. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of quinine, chloroquine and amodiaquine. Clinical implications. — MORU Tropical Health Network [tropmedres.ac]

- 8. m.youtube.com [m.youtube.com]

- 9. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. tandfonline.com [tandfonline.com]

Chloroquine as a Tool for Studying Lysosomal Function: An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of chloroquine's use in lysosomal research. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to facilitate the effective application of this tool in a research setting.

Introduction: The Lysosome and the Role of Chloroquine (B1663885)

The lysosome is a critical cellular organelle responsible for the degradation and recycling of macromolecules, cellular debris, and pathogens. Its acidic internal environment, maintained by a vacuolar H+-ATPase (V-ATPase), is essential for the optimal activity of its resident acid hydrolases. Chloroquine (CQ), a weak base, is a lysosomotropic agent, meaning it preferentially accumulates in acidic organelles like the lysosome.[1][2] This property makes it a valuable tool for studying lysosomal function, particularly in the context of autophagy, a cellular process that delivers cytoplasmic material to the lysosome for degradation.

This guide details the mechanisms of chloroquine's action, provides practical experimental protocols for its use, and summarizes key quantitative data to aid in experimental design.

Core Mechanism of Action

Chloroquine's primary mechanism of action is the disruption of lysosomal function through several interconnected processes. As a weak base, it readily permeates cellular membranes in its uncharged state. Upon entering the acidic lumen of the lysosome (pH 4.5-5.0), chloroquine becomes protonated, trapping it within the organelle at concentrations that can be over 100-fold higher than in the cytoplasm.[1] This accumulation leads to a cascade of effects:

-

Elevation of Lysosomal pH: The sequestration of protons by chloroquine buffers the acidic environment of the lysosome, leading to an increase in its internal pH.[2][3]

-

Inhibition of Lysosomal Enzymes: Many lysosomal hydrolases, such as cathepsins, have optimal activity at a low pH. The chloroquine-induced increase in lysosomal pH leads to their reduced activity.[1]

-

Impairment of Autophagosome-Lysosome Fusion: A primary mechanism of chloroquine's effect on autophagy is the inhibition of the fusion between autophagosomes and lysosomes.[2][4] This blockage of autophagic flux is a key reason for its widespread use as an autophagy inhibitor.

-

Lysosomal Membrane Permeabilization (LMP): At higher concentrations, chloroquine can induce LMP, leading to the release of lysosomal contents, such as cathepsins, into the cytosol, which can trigger cell death pathways.[5][6]

-

Disruption of Golgi and Endosomal Systems: Chloroquine can also cause disorganization of the Golgi apparatus and the endo-lysosomal systems, further contributing to the impairment of cellular trafficking and degradative pathways.[7]

Quantitative Data Summary

The effective concentration and incubation time for chloroquine can vary significantly depending on the cell type and the specific biological question being addressed. The following tables summarize representative quantitative data from the literature.

Table 1: Effective Concentrations and Incubation Times of Chloroquine for Autophagy Inhibition

| Cell Line | Concentration (µM) | Incubation Time | Observed Effect | Reference(s) |

| HMEC-1 | 10, 30 | 24 hours | Increased number of LC3-positive structures | [7] |

| EC109 | Not Specified | Not Specified | Increased expression of LC3 and p62 | [8] |

| ARPE-19 | 10 - 250 | 1 - 24 hours | Increased levels of LC3-II, beclin-1, and p62 | [4] |

| PC3 | Not Specified | Not Specified | Increased LC3B-II levels | [9] |

| HeLa, Neuro2A | 50 | 16 hours (overnight) | Inhibition of autophagy | [10] |

| Multiple Cell Lines | >30 | 48 hours | Significant cytotoxic effects | [11] |

Table 2: Chloroquine's Effect on Lysosomal pH and Enzyme Activity

| Cell Line/System | Concentration (µM) | Incubation Time | Effect on Lysosomal pH | Effect on Enzyme Activity | Reference(s) |

| ARPE-19 | Not Specified | Not Specified | Transient neutralization followed by partial recovery | Inhibition of cathepsin D processing | [12] |

| General | Not Specified | Not Specified | Elevation of intralysosomal pH | Decreased activity of cathepsin D and B | [1] |

| In Vitro Assay | 21, 28 | Not Applicable | Not Applicable | IC50 for hemozoin extension and nucleation | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study lysosomal function using chloroquine.

Western Blot Analysis of Autophagic Flux (LC3-II and p62 Accumulation)

This is the most common method to assess autophagic flux. The principle is to compare the levels of LC3-II (a marker of autophagosomes) and p62 (an autophagy substrate) in the presence and absence of chloroquine. An increase in both markers upon chloroquine treatment indicates active autophagic flux.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Chloroquine diphosphate (B83284) salt (stock solution in sterile water)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (15% for LC3, 10% for p62)

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3, Rabbit anti-p62, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate (ECL)

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with your experimental compound(s) with and without chloroquine (typically 50 µM) for the desired time (e.g., 16-24 hours). Include controls for untreated cells and cells treated with chloroquine alone.[10]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[14]

-

Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[14]

-

SDS-PAGE and Western Blotting:

-

Load samples onto the appropriate percentage SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate.[10][14]

-

-

Data Analysis: Quantify the band intensities for LC3-II and p62 and normalize to the loading control.

Measurement of Lysosomal pH using LysoTracker

LysoTracker probes are fluorescent acidotropic probes that accumulate in acidic compartments. A decrease in fluorescence intensity after chloroquine treatment can indicate an increase in lysosomal pH.

Materials:

-

Cell line of interest cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium (phenol red-free for imaging)

-

Chloroquine

-

LysoTracker probe (e.g., LysoTracker Red DND-99)

-

PBS

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on a suitable imaging dish and allow them to adhere. Treat the cells with chloroquine at the desired concentration and for the desired time.

-

Dye Loading: During the last 30-60 minutes of the chloroquine treatment, add the LysoTracker probe to the medium at a final concentration of 50-75 nM.[12]

-

Washing: Gently wash the cells with pre-warmed PBS or phenol (B47542) red-free medium to remove excess probe.

-

Imaging: Immediately image the live cells using a fluorescence microscope with the appropriate filter sets.

-

Analysis: Quantify the mean fluorescence intensity of the LysoTracker signal per cell. A decrease in intensity in chloroquine-treated cells compared to controls suggests lysosomal alkalinization. Conversely, an increase in the total area of LysoTracker-positive structures can indicate an expansion of acidic compartments.[12]

Tandem mRFP-GFP-LC3 Autophagy Flux Assay

This fluorescence microscopy-based assay allows for the visualization of autophagosome maturation into autolysosomes. The mRFP-GFP-LC3 reporter fluoresces yellow (merged red and green) in the neutral pH of autophagosomes and red in the acidic environment of autolysosomes (where the GFP signal is quenched).

Materials:

-

Cells stably expressing the mRFP-GFP-LC3 construct

-

Complete cell culture medium

-

Chloroquine

-

Fluorescence microscope with appropriate filters for GFP and RFP

Procedure:

-

Cell Seeding and Treatment: Seed the mRFP-GFP-LC3 expressing cells on glass-bottom dishes. Treat with chloroquine as required.

-

Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for 20 minutes at room temperature.[15]

-

Imaging: Acquire images in both the green (GFP) and red (RFP) channels.

-

Analysis:

-

Control cells: Will show a diffuse cytosolic yellow signal with some yellow (autophagosomes) and red (autolysosomes) puncta.

-

Autophagy induction: An increase in both yellow and especially red puncta indicates a functional autophagic flux.

-

Chloroquine treatment: A significant accumulation of yellow puncta with a reduction in red puncta indicates a block in the fusion of autophagosomes with lysosomes.[2][16]

-

Assessing Lysosomal Membrane Permeabilization (LMP)

LMP can be assessed by monitoring the release of lysosomal contents into the cytosol or by using dyes that translocate upon changes in lysosomal membrane integrity.

Acridine orange (AO) is a lysosomotropic dye that fluoresces red in intact lysosomes (due to aggregation at high concentrations) and green in the cytoplasm and nucleus. Upon LMP, AO leaks into the cytoplasm, resulting in a decrease in red fluorescence and an increase in green fluorescence.[6][17][18]

Materials:

-

Cells cultured on imaging dishes

-

Acridine Orange (stock solution in ethanol (B145695) or water)

-

Complete cell culture medium (phenol red-free)

-

Fluorescence microscope

Procedure:

-

Staining: Incubate cells with 1-5 µg/mL of Acridine Orange in complete medium for 15 minutes at 37°C.[18]

-

Washing: Wash the cells twice with pre-warmed PBS or phenol red-free medium.

-

Treatment: Treat the cells with chloroquine.

-

Imaging: Acquire images in both the red and green channels over time.

-

Analysis: An increase in the green-to-red fluorescence intensity ratio indicates LMP.

This assay measures the activity of cathepsins in the cytosolic fraction of cell lysates, indicating their release from the lysosome.

Materials:

-

Cell pellets

-

Digitonin-based cell permeabilization buffer

-

Centrifuge

-

Cathepsin B or D activity assay kit (fluorometric)

Procedure:

-

Cell Treatment and Harvesting: Treat cells with chloroquine and harvest by centrifugation.

-

Cytosolic Fractionation: Resuspend the cell pellet in a digitonin-containing buffer that selectively permeabilizes the plasma membrane but not the lysosomal membrane. Centrifuge to pellet the organelles, and collect the supernatant (cytosolic fraction).

-

Activity Assay: Measure the cathepsin B or D activity in the cytosolic fraction using a fluorometric substrate according to the manufacturer's instructions.[19][20][21]

-

Analysis: An increase in cathepsin activity in the cytosolic fraction of chloroquine-treated cells compared to controls indicates LMP.

Signaling Pathways Affected by Chloroquine

Chloroquine-induced lysosomal dysfunction impacts key cellular signaling pathways that sense and respond to lysosomal stress.

mTORC1 Signaling

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and metabolism. Its activity is tightly linked to the lysosome, where it is activated by amino acids. Chloroquine-induced lysosomal stress, including altered pH and amino acid accumulation within the lysosome, can lead to the inhibition of mTORC1 signaling.[20][22][23] This is thought to occur through the disruption of the lysosomal machinery required for mTORC1 activation.[8][24][25][26]

TFEB Signaling